

Spectroscopic Profile of 1-(3-Bromophenyl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Bromophenyl)propan-2-one**

Cat. No.: **B130137**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(3-Bromophenyl)propan-2-one**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data and data derived from analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of **1-(3-Bromophenyl)propan-2-one**.

Molecular Structure and Properties

IUPAC Name: **1-(3-Bromophenyl)propan-2-one** Synonyms: 3-Bromophenylacetone

CAS Number: 21906-32-1[1] Molecular Formula: C₉H₉BrO[1] Molecular Weight: 213.07 g/mol [1]

Monoisotopic Mass: 211.9837 Da

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-(3-Bromophenyl)propan-2-one**. These values are based on established principles of spectroscopy and comparison with structurally similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl_3 Frequency: 400 MHz (typical)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.45	d	1H	Ar-H	Aromatic proton ortho to the bromo group.
~7.40	s	1H	Ar-H	Aromatic proton between the bromo and the propanone substituents.
~7.15	t	1H	Ar-H	Aromatic proton meta to the bromo group.
~7.10	d	1H	Ar-H	Aromatic proton para to the bromo group.
~3.70	s	2H	- CH_2 -	Methylene protons adjacent to the aromatic ring and the carbonyl group.
~2.20	s	3H	- CH_3	Methyl protons of the acetyl group.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl_3 Frequency: 100 MHz (typical)

Chemical Shift (δ) ppm	Assignment	Notes
~206	C=O	Carbonyl carbon of the ketone. Typically observed in the 205-220 ppm range[2].
~137	Ar-C	Quaternary aromatic carbon attached to the propanone substituent.
~132	Ar-CH	Aromatic CH carbon.
~130	Ar-CH	Aromatic CH carbon.
~128	Ar-CH	Aromatic CH carbon.
~123	Ar-C-Br	Aromatic carbon attached to the bromine atom.
~122	Ar-CH	Aromatic CH carbon.
~50	-CH ₂ -	Methylene carbon.
~30	-CH ₃	Methyl carbon.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2925	Weak	Aliphatic C-H stretch
~1715	Strong	C=O stretch (ketone)[3]
~1590, 1570, 1470	Medium-Strong	Aromatic C=C skeletal vibrations
~1100	Medium	C-Br stretch

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
212/214	~40 / ~40	[M] ⁺ (Molecular ion peak with bromine isotopes)
170/172	~10 / ~10	[M - CH ₂ CO] ⁺
133	~100	[M - Br] ⁺
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)
43	~80	[CH ₃ CO] ⁺ (Acylium ion)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

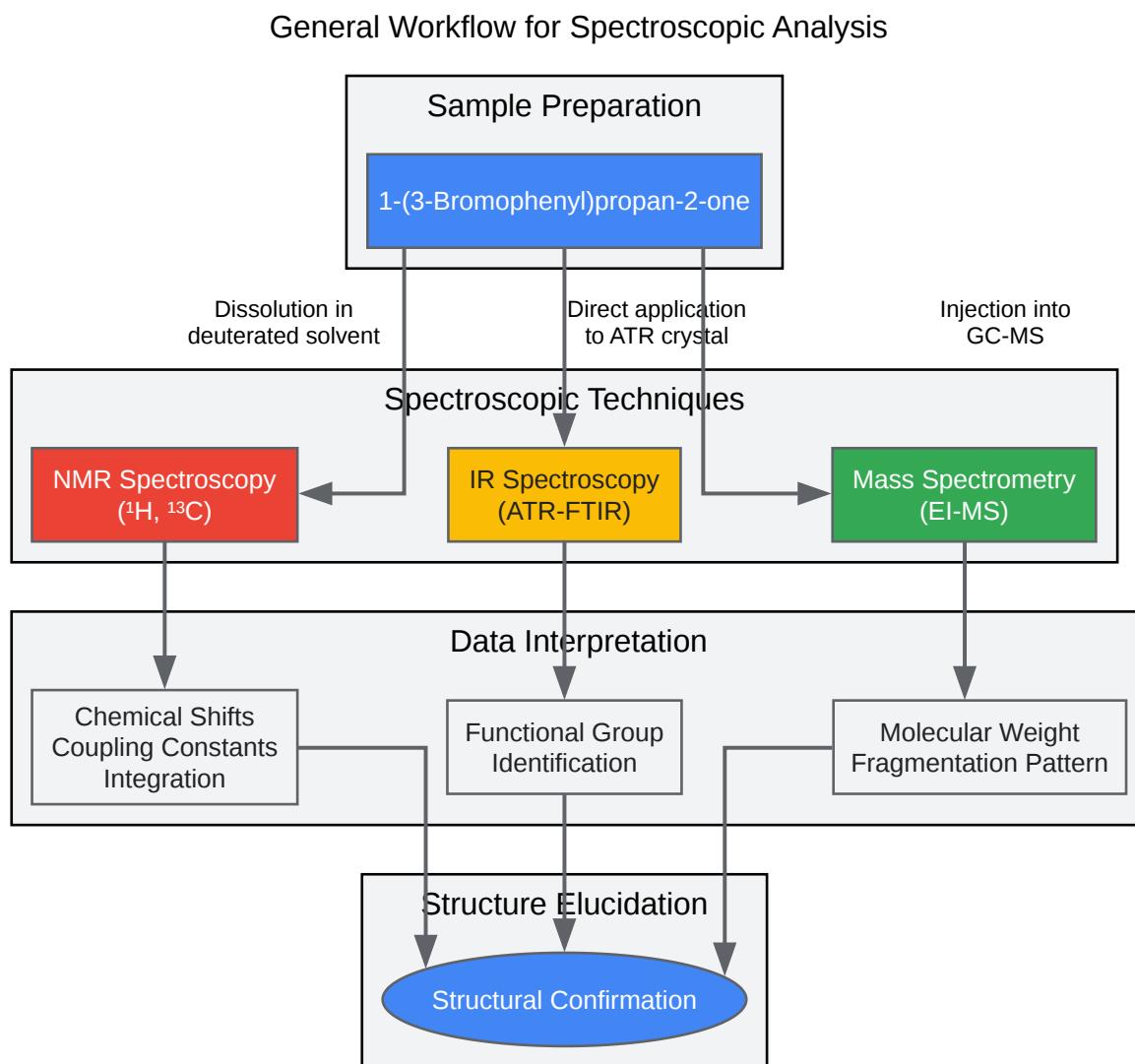
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm)[4][5]. The solution is then transferred to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Typically, 16-64 scans are acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[6][7]. For solid samples, a press is used to ensure good contact between the sample and the crystal[7].
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and the sample spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).


Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) to ensure purity[8]. The sample is volatilized by heating in a vacuum[9][10].
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion)[9][11].
- Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment in a predictable manner, yielding a characteristic fragmentation pattern.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-BROMOPHENYL)PROPAN-2-ONE | CAS 21906-32-1 [matrix-fine-chemicals.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. agilent.com [agilent.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Bromophenyl)propan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130137#spectroscopic-data-nmr-ir-ms-of-1-3-bromophenyl-propan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com